5-Bromo-2-methyl-thiophene-3-carboxylic acid ethyl ester
Overview
Description
5-Bromo-2-methyl-thiophene-3-carboxylic acid ethyl ester is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 2-position, and an ethyl ester group at the 3-position of the thiophene ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
Similar compounds have been used as reagents in the synthesis of trisubstituted isoxazole derivatives, which are novel nonsteroidal antagonists of farnesoid x receptor (fxr) . FXR plays an important role in the regulation of cholesterol, lipid, and glucose metabolism .
Mode of Action
It’s worth noting that compounds of this nature are often involved in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The process involves oxidative addition, where palladium donates electrons to form a new Pd–C bond, and transmetalation, where the organic group is transferred from boron to palladium .
Biochemical Pathways
Given its potential role in the synthesis of fxr antagonists , it may indirectly influence the pathways regulated by this receptor, including those involved in cholesterol, lipid, and glucose metabolism .
Result of Action
As a potential reagent in the synthesis of fxr antagonists , it could contribute to the modulation of FXR activity, thereby influencing the regulation of cholesterol, lipid, and glucose metabolism .
Action Environment
It’s worth noting that the compound is a light yellow liquid and should be stored under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-thiophene-3-carboxylic acid ethyl ester typically involves the bromination of 2-methyl-thiophene-3-carboxylic acid ethyl ester. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-thiophene-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) are typical conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether is a standard reagent for reducing the ester group.
Major Products
Substitution: Products include 5-substituted-2-methyl-thiophene-3-carboxylic acid ethyl esters.
Coupling: Products are biaryl compounds with extended conjugation.
Reduction: The major product is 5-bromo-2-methyl-thiophene-3-methanol.
Scientific Research Applications
5-Bromo-2-methyl-thiophene-3-carboxylic acid ethyl ester is widely used in scientific research due to its versatility:
Medicinal Chemistry: It serves as a building block for synthesizing various biologically active molecules, including potential drug candidates.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Organic Synthesis: It acts as an intermediate in the synthesis of complex thiophene derivatives, which are valuable in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-thiophene-2-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
2-Bromo-5-methyl-thiophene: Lacks the carboxylic acid ester group, making it less versatile in certain synthetic applications.
5-Bromo-2-thiophenecarboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.
Uniqueness
5-Bromo-2-methyl-thiophene-3-carboxylic acid ethyl ester is unique due to the combination of its bromine atom, methyl group, and ethyl ester group, which confer specific electronic and steric properties. These features make it a valuable intermediate in the synthesis of diverse thiophene derivatives and enhance its utility in various research and industrial applications .
Properties
IUPAC Name |
ethyl 5-bromo-2-methylthiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-3-11-8(10)6-4-7(9)12-5(6)2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVQKMOOWVVMHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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